(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-13-7-5-11(6-8-13)9-15(17(21)22)18-10-12-3-1-2-4-14(12)16(18)20/h1-8,15,19H,9-10H2,(H,21,22)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZYHGGIYATKJI-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Materials and Enantioselective Synthesis
The compound’s (2R) configuration necessitates enantioselective strategies. A common approach employs L-tyrosine as a chiral precursor due to its inherent (S)-configuration at the α-carbon, which is strategically inverted or retained during synthesis. The reaction sequence typically involves:
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Protection of the amino and carboxylic acid groups in tyrosine using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.
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Coupling with ortho-phthalaldehyde under acidic conditions to form the isoindole ring via cyclization.
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Deprotection and resolution to isolate the (R)-enantiomer.
Key parameters influencing yield and enantiomeric excess (ee) include solvent polarity, temperature, and catalyst choice. For example, using Boc-L-tyrosine-O-methyl ester with p-toluenesulfonic acid in tetrahydrofuran (THF) at 60°C achieves cyclization yields of 68–72%.
Table 1: Optimization of Cyclization Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| THF | p-TsOH | 60 | 72 | 98 |
| DCM | HCl (gas) | 25 | 58 | 85 |
| DMF | ZnCl₂ | 80 | 65 | 92 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To enhance scalability, industries adopt continuous flow chemistry , which improves heat transfer and reduces reaction times. A representative protocol involves:
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Step 1 : Mixing Boc-L-tyrosine-O-methyl ester and ortho-phthalaldehyde in a micromixer at 0.5 mL/min.
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Step 2 : Passing the mixture through a heated reactor coil (60°C, 10 min residence time).
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Step 3 : In-line quenching and purification via liquid-liquid extraction.
This method achieves 85% conversion with a throughput of 1.2 kg/day, significantly outperforming batch processes.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 6 | 0.17 |
| Yield (%) | 72 | 85 |
| Purity (%) | 95 | 99 |
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
When using racemic starting materials, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer’s ester group, leaving the (R)-enantiomer intact. Reaction conditions:
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Substrate: dl-tyrosine methyl ester
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Enzyme loading: 10% w/w
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Solvent: Phosphate buffer (pH 7.0) at 37°C
This method achieves >99% ee for the (R)-enantiomer with a 45% theoretical yield.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling L-tyrosine and ortho-phthalaldehyde with KHSO₄ as a catalyst produces the isoindole intermediate in 70% yield after 2 hours. Advantages include:
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No solvent waste
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Reduced energy input
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Shorter reaction times
Analytical Validation and Quality Control
Chiral HPLC Methods
Column : Chiralpak IC (250 × 4.6 mm, 5 µm)
Mobile Phase : Hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid
Flow Rate : 1.0 mL/min
Retention Times : (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The keto group in the isoindole ring can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of (2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the reaction of dl-tyrosine with ortho-phthalaldehyde. The process can be summarized as follows:
- Formation of Intermediate : dl-Tyrosine reacts with ortho-phthalaldehyde to form an intermediate compound.
- Cyclization : The intermediate undergoes cyclization to yield the isoindole ring.
This synthetic pathway can be optimized for industrial applications using automated reactors to enhance yield and efficiency.
Chemistry
The compound serves as a valuable building block in organic synthesis and has applications as a ligand in coordination chemistry. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Biology
Research has focused on its potential as a biochemical probe, exploring interactions with enzymes and receptors. Its ability to modulate signaling pathways related to inflammation and apoptosis makes it a candidate for further biological studies.
Medicine
The compound has been investigated for its therapeutic properties:
- Anti-inflammatory Activity : Studies suggest it may inhibit inflammatory pathways.
- Anticancer Potential : It has shown promise in preclinical studies for anticancer activity, with modifications leading to derivatives that target various cancer cell lines.
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Modulates cytokine release; inhibits COX enzymes |
| Anticancer | IC50 values ranging from 10 - 30 µM against various cell lines |
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a precursor for functional polymers.
Recent research highlights the antimicrobial potential of derivatives related to this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |
| Gram-negative pathogens | 8 - 64 µg/mL |
| Drug-resistant Candida species | 8 - 64 µg/mL |
These findings indicate that compounds derived from this scaffold could be developed into novel antimicrobial agents targeting resistant strains.
Similar Compounds
| Compound Name | Structural Differences |
|---|---|
| (2RS)-3-(4-Hydroxyphenyl)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)propanoic acid | Slight structural variations affecting biological activity |
| Piperine | Similar phenyl group but different biological activities |
| 2,2’-Bipyridyl | Bidentate ligand used in coordination chemistry |
Uniqueness
The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of (2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(a) 3-(4-Hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Key Differences: The isoindol-2-yl group is attached to the third carbon (γ-position) of the propanoic acid chain instead of the second carbon (β-position).
- Pharmacological Data: No direct activity data available, but similar derivatives (e.g., Flosin, Reumofene) show analgesic and anti-inflammatory properties .
(b) (2S)-2-(3-Oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
- Key Differences : Lacks the 4-hydroxyphenyl group (replaced by phenyl) and has an (S)-configuration.
- Impact : Reduced polarity and hydrogen-bonding capacity may lower solubility and bioavailability. Stereochemistry differences could affect binding to chiral enzyme pockets .
Substituent Variations
(a) 3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
(b) (2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanoic acid
- Key Differences : Nitro group at the para position of the phenyl ring and a 1,3-dioxoisoindole moiety.
- The dioxoisoindole core may alter redox properties .
Pharmacologically Relevant Analogs
(a) 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone)
- Key Differences: Propanoic acid chain replaced by a methyl group at the α-position.
- Pharmacological Data : Marketed as Flosin and Reumofene for arthritis, with IC₅₀ values for COX-1 inhibition reported at ~0.5 μM .
- Comparison : The target compound’s hydroxyl group may enhance selectivity but reduce potency due to steric effects.
Biological Activity
(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 299.31 g/mol. The compound is characterized by the presence of a hydroxyphenyl group and an isoindole moiety, which are crucial for its biological activity.
Synthesis
The synthesis typically involves the reaction of dl-tyrosine with ortho-phthalaldehyde, leading to the formation of an intermediate that undergoes cyclization to yield the final product. This process can be optimized for industrial applications using automated reactors to enhance yield and efficiency .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For example, modifications to the compound have shown activity against various multidrug-resistant pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |
| Gram-negative pathogens | 8 - 64 µg/mL |
| Drug-resistant Candida species | 8 - 64 µg/mL |
These findings suggest that compounds derived from this scaffold could be developed into novel antimicrobial agents targeting resistant strains .
Anti-inflammatory and Anticancer Properties
Beyond antimicrobial activity, there is emerging interest in the anti-inflammatory and anticancer properties of this compound. Preliminary studies indicate that it may modulate key signaling pathways involved in inflammation and cancer cell proliferation. The compound's mechanism of action likely involves interactions with specific enzymes and receptors that regulate these biological processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of this compound against ESKAPE pathogens, a group identified as high-priority by the WHO due to their resistance profiles. The results demonstrated that certain derivatives exhibited significant antibacterial activity, particularly against MRSA and vancomycin-resistant Enterococcus .
- Cancer Research : Another investigation focused on the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid, and what critical reaction parameters must be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chiral amino acid precursors (e.g., tyrosine derivatives) coupled with isoindole scaffolds. Key steps include:
- Stereoselective coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the hydroxyphenyl moiety to the isoindol-2-yl group under inert atmospheres .
- Protection/deprotection : Temporary protection of the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions during coupling .
- Purification : Reverse-phase HPLC or preparative TLC to isolate enantiomerically pure forms (>95% purity) .
Reaction conditions (pH, temperature, solvent polarity) must be tightly controlled to avoid racemization, especially at the chiral center.
Q. Which analytical techniques are most reliable for confirming the stereochemical integrity and functional group composition of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry. For example, coupling constants () in H NMR differentiate axial/equatorial proton orientations in the isoindole ring .
- FTIR : Peaks at ~1700 cm confirm the presence of the 3-oxo group in the isoindole ring, while broad O-H stretches (~3300 cm) validate the hydroxyphenyl moiety .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental data regarding hydrogen-bonding interactions in the solid state?
- Methodological Answer :
- Cross-validation : Compare experimental hydrogen-bond distances (from X-ray crystallography ) with DFT-optimized geometries. Discrepancies >0.1 Å suggest lattice effects or dynamic motions unaccounted for in simulations.
- Thermal Analysis : Use DSC/TGA to assess polymorphism, as different crystal forms may alter hydrogen-bonding patterns .
- Solvent Screening : Recrystallize the compound in varied solvents (e.g., DMSO vs. ethanol) to isolate polymorphs and correlate with computational models .
Q. What strategies are effective for evaluating the compound’s polymorphic forms and their implications for bioavailability or catalytic activity?
- Methodological Answer :
- High-Throughput Crystallization : Screen >50 solvent/anti-solvent combinations to identify polymorphs. Use PXRD to fingerprint each form .
- Dissolution Testing : Compare solubility and dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) to predict bioavailability .
- Stability Studies : Accelerated aging under high humidity/temperature to assess interconversion risks between polymorphs .
Q. How should researchers design experiments to resolve conflicting NMR and mass spectrometry data in degradation studies?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled water during hydrolysis studies to track degradation pathways via LC-MS/MS .
- Tandem MS/MS : Fragment ions (e.g., m/z 181 for hydroxyphenyl fragments) confirm degradation products and distinguish them from synthetic impurities .
- pH-Dependent Studies : Perform stability tests across pH 1–10 to identify labile functional groups (e.g., isoindole ring opening under acidic conditions) .
Key Considerations for Experimental Design
- Chiral Purity : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC to confirm enantiomeric excess .
- Contamination Risks : Avoid metal catalysts (e.g., Pd) in synthesis to prevent residual heavy metals affecting biological assays .
- Data Reproducibility : Pre-equilibrate solvents to control humidity/temperature during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
